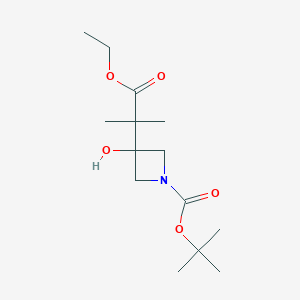![molecular formula C7H8ClN3 B3030707 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944902-64-1](/img/structure/B3030707.png)
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Vue d'ensemble
Applications De Recherche Scientifique
Chemistry and Synthesis
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound used in various chemical syntheses and applications. Its structure and synthetic methodologies have been studied extensively. For instance, it is utilized as a starting material in the multi-step synthesis of tetrahydropteroic acid derivatives. These synthetic routes include transformations from pyridine and pyrimidine derivatives or through multicomponent synthesis (Elattar & Mert, 2016).
Antifolate Activity
In medicinal chemistry, derivatives of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine show promising antifolate activities. These compounds are synthesized for potential applications in inhibiting dihydrofolate reductase, an enzyme crucial in metabolic processes. The inhibition of this enzyme can have significant applications in treating diseases caused by microorganisms like Pneumocystis carinii and Toxoplasma gondii (Rosowsky, Mota, & Queener, 1995).
Antimalarial and Antibacterial Effects
Certain derivatives of this compound have also been evaluated for their antimalarial and antibacterial properties. The efficacy of these compounds against Plasmodium berghei, a malaria-causing organism, and various bacterial species, highlights their potential in developing new antimicrobial agents (Elslager et al., 1972).
Antimicrobial Evaluation
The bromination of tetrahydropyrido[4,3-d]-pyrimidine derivatives and their subsequent reactions have been studied for developing new antimicrobial agents. Some of these derivatives have shown moderate to low antimicrobial activities against various bacterial species, suggesting potential applications in combating infections (Faty, Rashed, & Youssef, 2015).
Gastric Antilesion Agents
In pharmacological research, substituted tetrahydropyrido[4,3-d]pyrimidines have been identified as potential gastric antilesion agents. Their effectiveness against ethanol-induced lesions in rats indicates possible applications in treating peptic ulcer disease and other gastric conditions (Sanfilippo et al., 1992).
PI3Kδ Inhibition for Autoimmune Diseases
Optimized derivatives of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been developed as potent and selective inhibitors of PI3Kδ, an enzyme involved in immune cell function. These inhibitors show potential as drug candidates for treating autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).
Propriétés
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAGHRIZYAVSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656822 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
944902-64-1 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
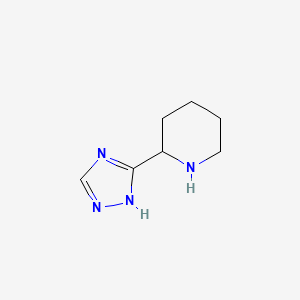
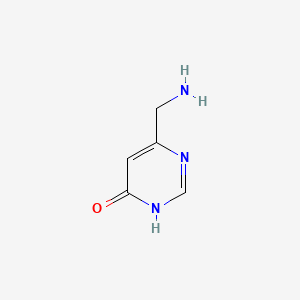
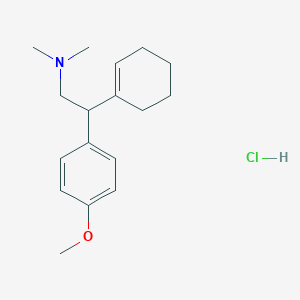
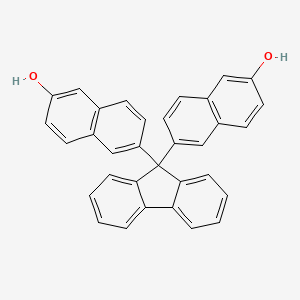
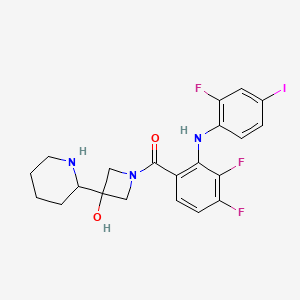
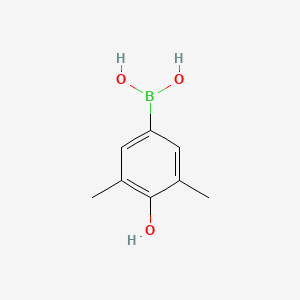
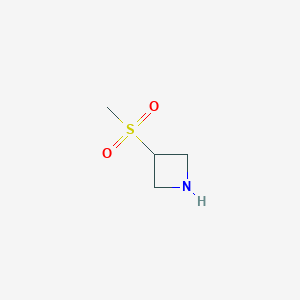
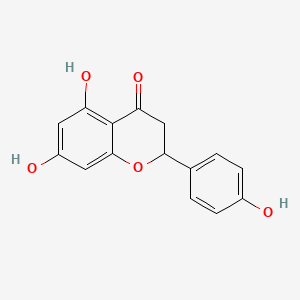
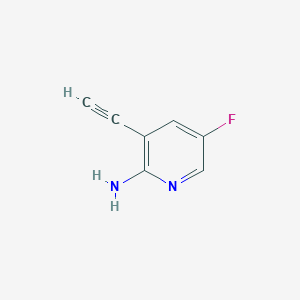
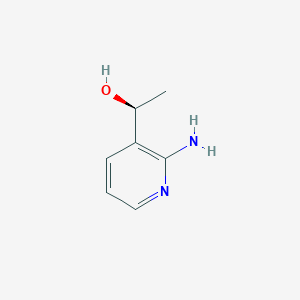
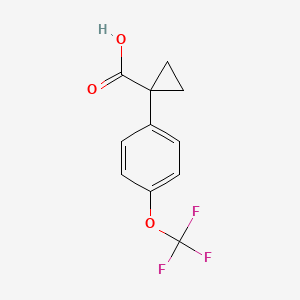
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)
